N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide
Description
N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Properties
Molecular Formula |
C22H20Cl2N2O2S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2O2S/c1-13(2)10-19(27)26-22-20(16(12-29-22)14-6-4-3-5-7-14)21(28)25-18-11-15(23)8-9-17(18)24/h3-9,11-13H,10H2,1-2H3,(H,25,28)(H,26,27) |
InChI Key |
OYJLTSSYGKDYTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl and Dichlorophenyl Groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other Thiophene Carboxamides: Compounds with the thiophene carboxamide core but different functional groups.
Uniqueness
This compound may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
